4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound with a unique structure that includes a pyridazinyl group, a pyrrolidinyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyridazinyl and pyrrolidinyl intermediates, followed by their coupling with the pyrimidine core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine include:
- 4-(6-Aminopyridin-3-yl)piperidine-1-carboxylate
- 6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22F3N5O |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-tert-butyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C18H22F3N5O/c1-17(2,3)13-4-5-16(25-24-13)27-10-12-6-7-26(9-12)15-8-14(18(19,20)21)22-11-23-15/h4-5,8,11-12H,6-7,9-10H2,1-3H3 |
InChI Key |
PCJHRXRRQJRAMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=NC=NC(=C3)C(F)(F)F |
Origin of Product |
United States |
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